3-Bromo-4-(pyrrolidin-3-yl)pyridine
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Overview
Description
3-Bromo-4-(pyrrolidin-3-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives It features a bromine atom at the third position and a pyrrolidinyl group at the fourth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-(pyrrolidin-3-yl)pyridine typically involves the following steps:
Bromination of Pyridine: The initial step involves the bromination of pyridine to introduce a bromine atom at the desired position. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Pyrrolidinyl Group: The next step involves the introduction of the pyrrolidinyl group. This can be achieved through a nucleophilic substitution reaction where pyrrolidine is reacted with the brominated pyridine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-(pyrrolidin-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The pyrrolidinyl group can undergo oxidation to form corresponding amides or reduction to form secondary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Oxidation Products: Amides or nitriles.
Reduction Products: Secondary amines.
Coupling Products: Biaryl compounds or other complex organic molecules.
Scientific Research Applications
3-Bromo-4-(pyrrolidin-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural products.
Material Science: It is used in the development of advanced materials such as organic semiconductors and conductive polymers.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(pyrrolidin-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The pyrrolidinyl group can enhance the compound’s binding affinity and selectivity towards its target, while the bromine atom can participate in halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
- 3-Bromopyridine
- 4-(Bromomethyl)pyridine
Uniqueness
3-Bromo-4-(pyrrolidin-3-yl)pyridine is unique due to the presence of both a bromine atom and a pyrrolidinyl group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
3-bromo-4-pyrrolidin-3-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2/c10-9-6-12-4-2-8(9)7-1-3-11-5-7/h2,4,6-7,11H,1,3,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBCABNPLQVOGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=C(C=NC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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